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Cat. No.: B15573054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DCG04 isomer-1 is a potent, irreversible, activity-based probe (ABP) designed to target and

covalently modify the active site of cysteine cathepsins. As a specific isomer of the well-

characterized pan-cathepsin inhibitor DCG04, this tool offers a refined approach for studying

the enzymatic activity of cathepsins, which are frequently dysregulated in various cancers.

Elevated cathepsin activity is strongly associated with tumor progression, invasion, metastasis,

and angiogenesis. DCG04 isomer-1, likely a stereoisomer with optimized selectivity or

potency, serves as an invaluable chemical tool for identifying active cathepsins in complex

biological samples, screening for novel cathepsin inhibitors, and visualizing sites of cathepsin

activity in cellular and in vivo cancer models.

Target Profile and Mechanism of Action
DCG04 isomer-1 belongs to the epoxysuccinate class of inhibitors. Its mechanism of action

involves the epoxide "warhead" forming a covalent thioether bond with the catalytic cysteine

residue in the active site of cathepsins. This irreversible binding is activity-dependent, meaning

the probe only labels enzymatically active proteases.

The primary targets of DCG04 and its isomers are several members of the papain-like cysteine

cathepsin family, including:
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Cathepsin B

Cathepsin L

Cathepsin S

Cathepsin K

Cathepsin X/Z

These proteases play crucial roles in both normal physiological processes and in the pathology

of cancer. In the tumor microenvironment, they are involved in the degradation of the

extracellular matrix (ECM), processing of growth factors and cytokines, and modulation of

immune responses.[1][2]

Data Presentation: Efficacy of Cathepsin Inhibitors
in Cancer Models
While specific quantitative data for DCG04 isomer-1 is not extensively published, the following

table summarizes representative inhibitory concentrations (IC50) and anti-proliferative effects

(GI50) of various cathepsin inhibitors in cancer cell lines. This data provides a benchmark for

the expected potency of pan-cathepsin inhibitors in cancer research.
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Inhibitor
Target
Cathepsin(s
)

Cancer Cell
Line

Assay Type IC50 / GI50 Reference

VBY-825
Cathepsin B,

L, S
HUVEC

Whole-cell

activity assay

IC50: 4.3 nM

(Cathepsin

B), 0.5 nM &

3.3 nM

(Cathepsin L)

[3]

L-625
Cathepsin B,

L

SK-N-SH

(Neuroblasto

ma)

Cell Viability
GI50: ~25 µM

(after 3 days)
[4]

RR-BA

Conjugate
Cathepsin B

CT26 (Colon

Carcinoma)
Cell Viability

IC50: 149.5

µM (48h)
[5][6]

Nitrile

Inhibitor
Cathepsin S

MC38 (Colon

Adenocarcino

ma)

Invasion

Assay

Significant

reduction at

10 µM

[7]

KGP94 Cathepsin L

MDA-MB-231

(Breast

Cancer)

Enzymatic

Assay
IC50: 189 nM [8]

Signaling Pathways Modulated by Cathepsin
Inhibition
Inhibition of cysteine cathepsins by probes like DCG04 isomer-1 can impact multiple signaling

pathways critical for cancer progression. By degrading the extracellular matrix, cathepsins can

release and activate growth factors, such as VEGF and TGF-β, which in turn promote

angiogenesis and cell proliferation. Furthermore, cathepsins can cleave cell adhesion

molecules like E-cadherin, disrupting cell-cell junctions and promoting epithelial-mesenchymal

transition (EMT), a key process in metastasis.
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Figure 1: DCG04 isomer-1 inhibits cathepsins, blocking key cancer pathways.

Experimental Protocols
The following are detailed protocols for the application of DCG04 isomer-1 (or a

fluorescently/biotin-tagged version) in cancer research.
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Protocol 1: In Vitro Labeling of Active Cathepsins in
Cancer Cell Lysates
This protocol describes the use of a tagged DCG04 isomer-1 probe to profile active cysteine

cathepsins in total cell lysates.

Materials:

Cancer cell line of interest (e.g., MDA-MB-231, 4T1)

Cell lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 0.1% Triton X-100, 1 mM EDTA)

Tagged DCG04 isomer-1 (e.g., with Cy5 or biotin) stock solution (in DMSO)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and running buffer

Fluorescence gel scanner or streptavidin-HRP for western blotting

Procedure:

Cell Lysis:

Culture cancer cells to ~80-90% confluency.

Harvest cells and wash with cold PBS.

Lyse the cell pellet in ice-cold lysis buffer.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant (total cell lysate).

Protein Quantification:

Determine the protein concentration of the lysate using a BCA assay.
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Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).

Probe Labeling:

To 50 µg of total protein lysate, add the tagged DCG04 isomer-1 probe to a final

concentration of 1-2 µM.

For a negative control, pre-incubate a parallel sample with a broad-spectrum, untagged

cathepsin inhibitor (e.g., JPM-OEt at 10 µM) for 30 minutes at 37°C before adding the

tagged probe.

Incubate all samples for 1 hour at 37°C.

SDS-PAGE and Detection:

Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5

minutes.

Resolve the proteins on a 12% SDS-PAGE gel.

For fluorescent probes (e.g., Cy5-DCG04): Scan the gel using a fluorescence scanner at

the appropriate excitation/emission wavelengths.

For biotinylated probes: Transfer the proteins to a PVDF membrane, block, and probe with

streptavidin-HRP followed by a chemiluminescent substrate.
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Figure 2: Workflow for in vitro labeling of active cathepsins in cell lysates.
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Protocol 2: In Situ / In Vivo Imaging of Cathepsin Activity
in Tumors
This protocol outlines the use of a fluorescently-tagged DCG04 isomer-1 for visualizing

cathepsin activity in live cells or in a tumor xenograft model.

Materials:

Fluorescently-tagged DCG04 isomer-1 (e.g., Cy5-DCG04)

Cancer cell line cultured on glass-bottom dishes (for in situ)

Tumor-bearing mouse model (e.g., subcutaneous xenograft)

Live-cell imaging microscope or in vivo imaging system (IVIS)

Anesthesia for animal procedures

Procedure (In Situ - Live Cells):

Cell Preparation:

Seed cancer cells on glass-bottom imaging dishes and allow them to adhere overnight.

Probe Incubation:

Replace the culture medium with fresh medium containing the fluorescent DCG04 isomer-
1 probe (final concentration 0.5-1 µM).

Incubate for 1-2 hours at 37°C.

Washing:

Gently wash the cells three times with fresh, pre-warmed culture medium to remove

unbound probe.

Imaging:
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Image the cells using a fluorescence microscope with the appropriate filter sets for the

chosen fluorophore. Punctate intracellular staining, primarily in lysosomes, is expected.

Procedure (In Vivo - Animal Model):

Animal Preparation:

Anesthetize the tumor-bearing mouse.

Probe Administration:

Administer the fluorescent DCG04 isomer-1 probe via intravenous (tail vein) injection. The

exact dose will need to be optimized but is typically in the range of 1-10 nmol per mouse.

Imaging:

At various time points post-injection (e.g., 2, 6, 12, 24 hours), image the anesthetized

mouse using an in vivo imaging system (IVIS).

The signal should accumulate at the tumor site, where cathepsin activity is high.

Ex Vivo Confirmation (Optional):

After the final imaging time point, euthanize the mouse and excise the tumor and other

organs.

Image the excised tissues ex vivo to confirm probe accumulation.

Homogenize the tumor tissue and analyze by SDS-PAGE as in Protocol 1 to confirm

covalent labeling of target cathepsins.[9]
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Figure 3: Workflows for in situ and in vivo imaging of cathepsin activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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